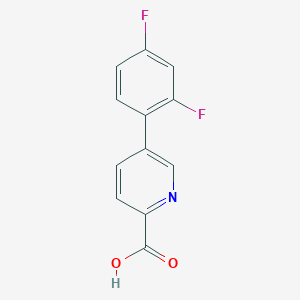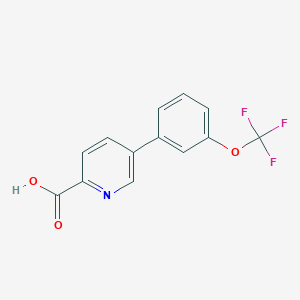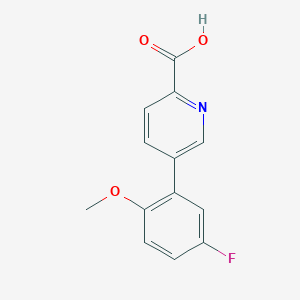
5-(2,4-Difluorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Difluorophenyl)picolinic acid (5-DFPPA) is an important organic compound used as a building block in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. It is a white crystalline powder with a molecular formula of C8H5F2NO2. 5-DFPPA has been extensively studied due to its unique properties, such as its ability to form strong hydrogen bonds and its wide range of applications.
作用机制
The mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95% is not well understood, but it is thought to involve the formation of strong hydrogen bonds between the molecule and its target molecules. This interaction is believed to be responsible for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% is thought to interact with other molecules in the body, such as proteins, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the enzyme acetylcholinesterase, and thus reduce the breakdown of the neurotransmitter acetylcholine in the brain. This could potentially lead to increased levels of acetylcholine, which is associated with improved memory and cognitive function. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of serotonin and other neurotransmitters. This could lead to increased levels of serotonin, which is associated with improved mood and reduced anxiety.
实验室实验的优点和局限性
5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for use in research studies. In addition, it is relatively stable and has a wide range of applications. However, there are a few limitations to consider. For example, 5-(2,4-Difluorophenyl)picolinic acid, 95% is not water-soluble, which can make it difficult to use in certain experiments. In addition, its toxicity has not been fully studied, and thus its safety for use in humans is not yet known.
未来方向
Given its wide range of applications and potential therapeutic effects, 5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of potential future directions. One area of research is to further explore the biochemical and physiological effects of the compound, such as its effects on neurotransmitter levels and its potential therapeutic effects. In addition, further research could be conducted to explore the safety and toxicity of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in drug development. Other potential areas of research include exploring the mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in other fields, such as agriculture and food science.
合成方法
5-(2,4-Difluorophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the Claisen condensation reaction, the Ullmann reaction, and the Knoevenagel condensation reaction. The most common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes, such as benzaldehyde, with a primary amine, such as aniline. The resulting product is a substituted picolinic acid, which can then be further reacted with a difluorobenzene to yield 5-(2,4-Difluorophenyl)picolinic acid, 95%.
科学研究应用
5-(2,4-Difluorophenyl)picolinic acid, 95% has been extensively studied due to its wide range of applications in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. In synthetic organic chemistry, it is used as a building block for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. In biology, 5-(2,4-Difluorophenyl)picolinic acid, 95% is used as a fluorescent probe for the detection of neurotransmitters in the brain, and as an inhibitor of the enzyme acetylcholinesterase. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs, such as anticonvulsants and antifungals.
属性
IUPAC Name |
5-(2,4-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPNVHMWSAYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)picolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














